Amide NH Acidity (pKa): Enhanced Hydrogen-Bond Donor Strength Relative to the Non-Brominated Analog
The predicted pKa of the amide NH in 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide is 11.61 ± 0.70, compared to 14.21 ± 0.70 for the non-brominated analog N-(2-methyl-3-nitrophenyl)acetamide (CAS 56207-36-4) . The 2.60 log-unit increase in acidity arises from the electron-withdrawing inductive effect of the α-bromine atom on the acetamide carbonyl, which stabilizes the conjugate base. This enhanced acidity translates to stronger hydrogen-bond donor capacity, a parameter relevant to supramolecular recognition, crystal engineering, and protein-ligand interactions.
| Evidence Dimension | Amide NH pKa (predicted) |
|---|---|
| Target Compound Data | pKa = 11.61 ± 0.70 |
| Comparator Or Baseline | N-(2-methyl-3-nitrophenyl)acetamide (CAS 56207-36-4): pKa = 14.21 ± 0.70 |
| Quantified Difference | ΔpKa = −2.60 (target is ~400× more acidic) |
| Conditions | Predicted values from ChemicalBook database using ACD/Labs Percepta prediction software |
Why This Matters
A lower pKa indicates a stronger hydrogen-bond donor, which can affect solubility in polar solvents, chromatographic retention, and binding affinity in biological target engagement—making the brominated compound a distinct chemical entity for SAR studies.
